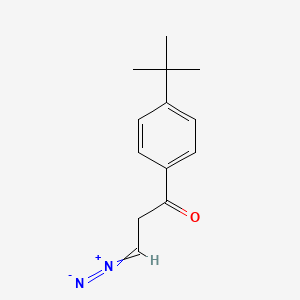
1-(4-tert-Butylphenyl)-3-diazopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-3-diazopropan-1-one is an organic compound that features a diazo group attached to a propanone backbone, with a tert-butylphenyl substituent
Méthodes De Préparation
The synthesis of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one typically involves the reaction of 4-tert-butylacetophenone with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the diazo compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-tert-Butylphenyl)-3-diazopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diazo group or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-tert-Butylphenyl)-3-diazopropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
1-(4-tert-Butylphenyl)-3-diazopropan-1-one can be compared with other diazo compounds, such as diazomethane and diazoacetates. While all these compounds share the diazo functional group, this compound is unique due to the presence of the tert-butylphenyl substituent, which imparts different steric and electronic properties. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo.
Similar compounds include:
Diazomethane: A simple diazo compound used in various organic synthesis reactions.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety, used in cyclopropanation and other reactions.
Propriétés
Numéro CAS |
62802-64-6 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-3-diazopropan-1-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)8-9-15-14/h4-7,9H,8H2,1-3H3 |
Clé InChI |
WJDNBDLAQZRUEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


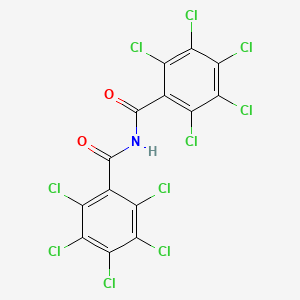
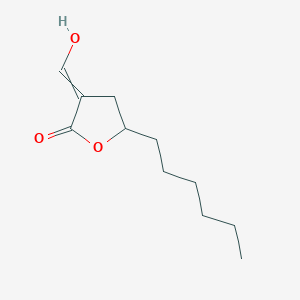
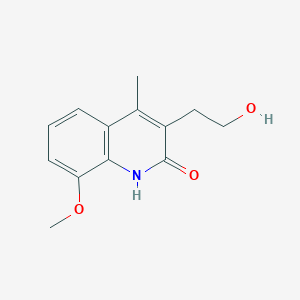

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
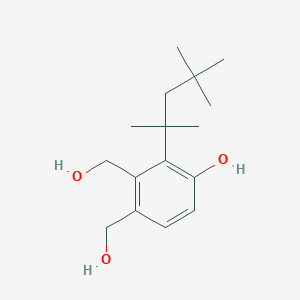
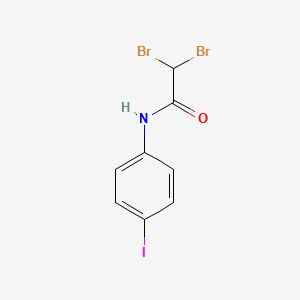
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
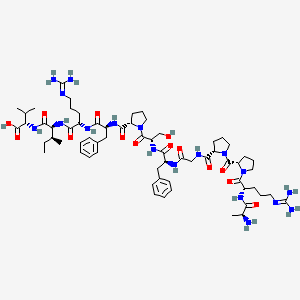
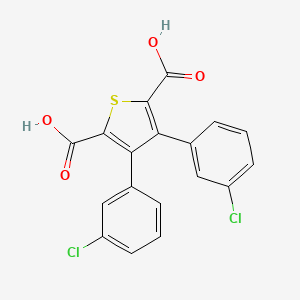
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
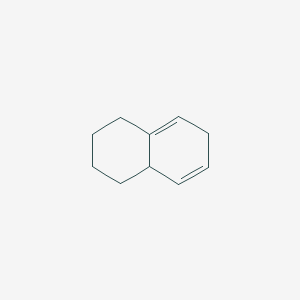
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
